

Application Note: Spectroscopic Characterization of 2-(Cyclopropylmethoxy)pyrimidine

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Compound of Interest

Compound Name: 2-(Cyclopropylmethoxy)pyrimidine

CAS No.: 2197711-51-4

Cat. No.: B2959852

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Introduction

2-(Cyclopropylmethoxy)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules. The incorporation of a cyclopropylmethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and conformational rigidity, making its unambiguous structural characterization a critical step in any research and development pipeline.

This application note provides a detailed guide to the characterization of **2-(Cyclopropylmethoxy)pyrimidine** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely available, this document presents predicted ^1H and ^{13}C NMR spectra and a proposed mass spectral fragmentation pattern based on established principles and data from analogous structures. Furthermore, comprehensive, field-proven protocols for acquiring high-quality NMR and MS

data are provided to enable researchers to validate these predictions and characterize their own samples.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of **2-(Cyclopropylmethoxy)pyrimidine** suggest a distinct set of signals in both ^1H and ^{13}C NMR spectra. The predictions below are based on the analysis of the pyrimidine ring, the cyclopropyl group, and the bridging methoxy moiety, with reference to established chemical shift values and coupling constants.^{[1][2]}

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

Peak	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	~8.65	Doublet	~4.8	H-4, H-6
2	~6.95	Triplet	~4.8	H-5
3	~4.20	Doublet	~7.0	O-CH ₂
4	~1.30	Multiplet	-	CH-CH ₂
5	~0.60	Multiplet	-	CH-CH ₂ (cis)
6	~0.35	Multiplet	-	CH-CH ₂ (trans)

Causality Behind Predicted ^1H NMR Assignments:

- **Pyrimidine Protons (H-4, H-6, H-5):** The protons on the pyrimidine ring are expected to be in the aromatic region. H-4 and H-6 are chemically equivalent and will appear as a doublet due to coupling with H-5. H-5 will appear as a triplet due to coupling with the two equivalent protons at positions 4 and 6. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring deshields these protons, leading to their downfield chemical shifts.
- **Oxymethylene Protons (O-CH₂):** The methylene protons adjacent to the oxygen atom are deshielded by the electronegative oxygen and are expected to appear as a doublet due to

coupling with the methine proton of the cyclopropyl group.

- Cyclopropyl Protons (CH, CH₂): The protons on the cyclopropyl ring are expected to be significantly shielded and appear in the upfield region of the spectrum (typically below 1.5 ppm). This is a characteristic feature of the cyclopropyl group, attributed to the magnetic anisotropy of the three-membered ring.[3] The methine proton will be a multiplet due to coupling with the four methylene protons. The four methylene protons are diastereotopic and will appear as two distinct multiplets.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Peak	Chemical Shift (δ, ppm)	Assignment
1	~165.0	C-2
2	~158.0	C-4, C-6
3	~115.0	C-5
4	~75.0	O-CH ₂
5	~12.0	CH-CH ₂
6	~4.0	CH-CH ₂

Causality Behind Predicted ¹³C NMR Assignments:

- Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atoms of the pyrimidine ring are in the aromatic region. C-2, being directly attached to two nitrogen atoms and the oxygen of the ether linkage, is the most deshielded. C-4 and C-6 are equivalent and also significantly deshielded by the adjacent nitrogen atoms. C-5 will be the most shielded of the pyrimidine carbons.
- Oxymethylene Carbon (O-CH₂): The carbon of the methylene group attached to the oxygen is deshielded by the electronegative oxygen atom.
- Cyclopropyl Carbons (CH, CH₂): The carbons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum, a characteristic feature of this strained ring system.

Mass Spectrometry (MS)

The mass spectrum of **2-(Cyclopropylmethoxy)pyrimidine** is predicted to show a clear molecular ion peak, and the fragmentation pattern will be dictated by the stability of the pyrimidine ring and the cleavage of the ether linkage.

Predicted Electron Ionization Mass Spectrum (EI-MS)

m/z	Proposed Fragment
150	[M] ⁺ (Molecular Ion)
121	[M - C ₂ H ₅] ⁺
109	[M - C ₃ H ₅] ⁺
95	[C ₄ H ₃ N ₂ O] ⁺
80	[C ₄ H ₄ N ₂] ⁺
55	[C ₄ H ₇] ⁺

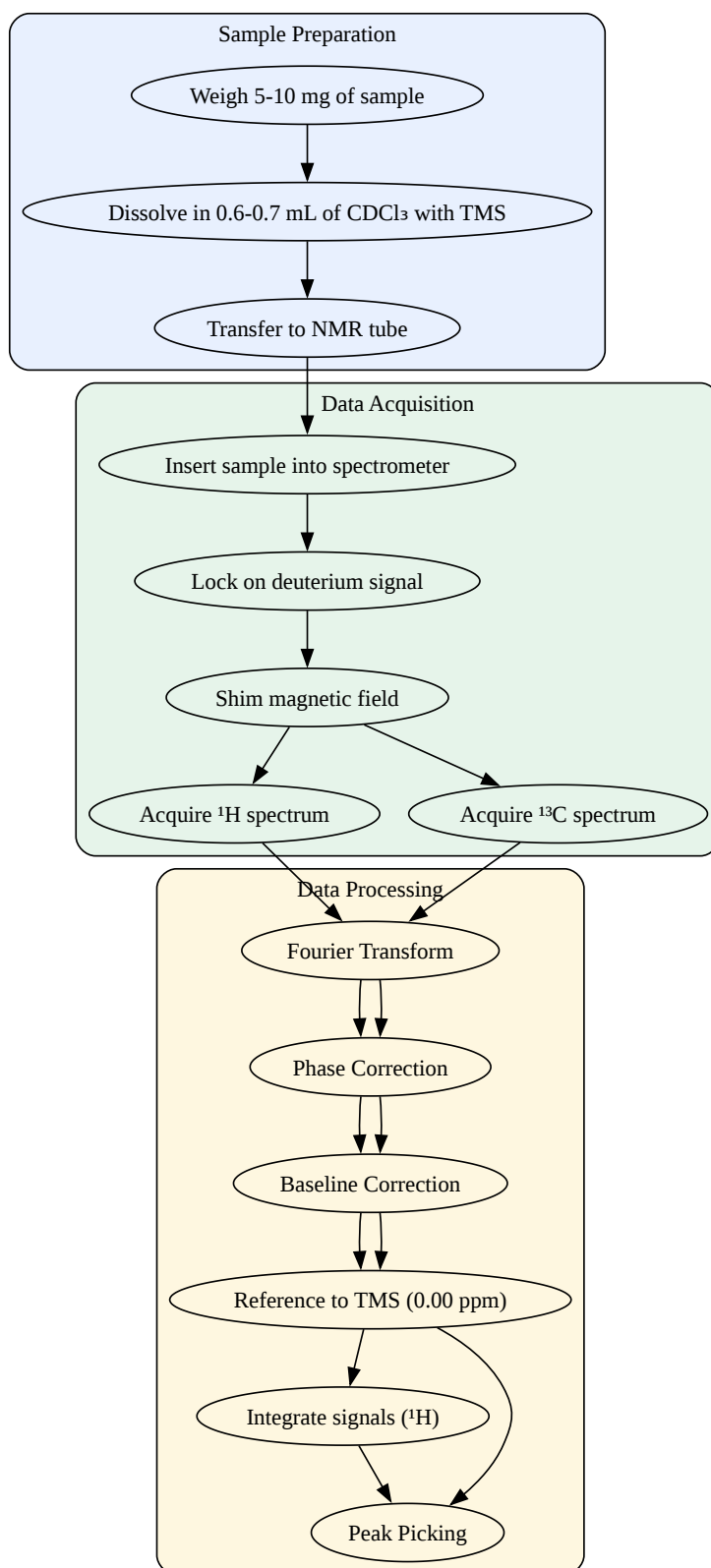
Proposed Fragmentation Pathway:

The molecular ion at m/z 150 is expected to be reasonably stable. The primary fragmentation pathways are likely to involve the cyclopropylmethoxy side chain.^{[4][5]} Alpha-cleavage of the ether linkage can lead to the loss of a C₃H₅ radical (cyclopropyl) to form a fragment at m/z 109, or cleavage with rearrangement can lead to the loss of ethene (C₂H₄) and a hydrogen radical, resulting in a fragment at m/z 121. Cleavage of the C-O bond can result in the formation of a pyrimidin-2-one cation radical (m/z 95) and a cyclopropylmethyl radical. The pyrimidine ring itself can undergo fragmentation, although this is generally less favorable. The cyclopropylmethyl cation at m/z 55 is also a likely fragment.

Experimental Protocols

The following protocols are designed to be self-validating by including steps for referencing and calibration, ensuring the generation of high-quality, reproducible data.

NMR Data Acquisition



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1. Sample Preparation:

- Accurately weigh 5-10 mg of **2-(Cyclopropylmethoxy)pyrimidine** for ^1H NMR, and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). For quantitative purposes, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference standard ($\delta = 0.00$ ppm).^[6]
- Transfer the solution to a clean, dry 5 mm NMR tube.

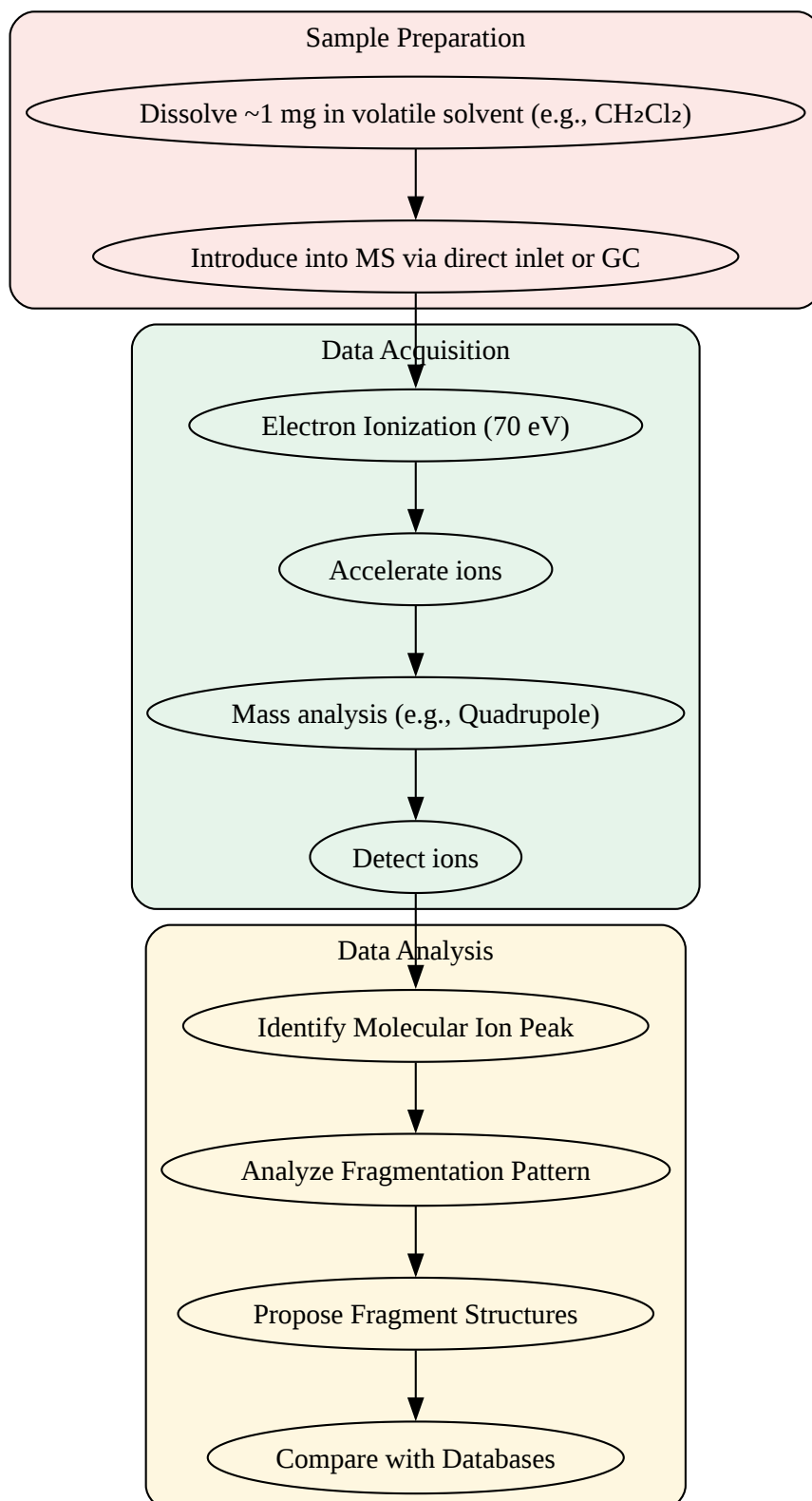
2. ^1H NMR Acquisition (500 MHz Spectrometer):

- Insert the NMR tube into the spectrometer and lock the field on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- Set the following acquisition parameters:
 - Pulse Angle: 30°
 - Acquisition Time (AQ): 2-3 seconds
 - Relaxation Delay (D1): 1-2 seconds
 - Number of Scans (NS): 8-16
- Acquire the Free Induction Decay (FID).
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals and determine the chemical shifts and coupling constants.

3. ^{13}C NMR Acquisition (125 MHz Spectrometer):

- Use the same locked and shimmed sample.
- Set the following acquisition parameters for a proton-decoupled spectrum:
 - Pulse Angle: $30-45^\circ$
 - Acquisition Time (AQ): 1-2 seconds
 - Relaxation Delay (D1): 2 seconds
 - Number of Scans (NS): 1024 or more, depending on the sample concentration.
- Acquire the FID.
- Process the data with a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.^[6]

Mass Spectrometry Data Acquisition



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1. Sample Preparation:

- Prepare a dilute solution of **2-(Cyclopropylmethoxy)pyrimidine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Electron Ionization (EI) Mass Spectrometry Acquisition:

- Introduce the sample into the mass spectrometer. For a volatile compound like this, a gas chromatography (GC-MS) inlet or a direct insertion probe can be used.
- Set the ion source parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV (This is a standard energy that provides reproducible fragmentation patterns).[7]
 - Ion Source Temperature: 200-250 °C
- Set the mass analyzer parameters:
 - Mass Range: m/z 40-300 (to ensure capture of the molecular ion and expected fragments)
- Acquire the mass spectrum.

3. Data Analysis:

- Identify the molecular ion peak. For **2-(Cyclopropylmethoxy)pyrimidine** (C₈H₁₀N₂O), the exact mass is 150.0793 g/mol .
- Analyze the fragmentation pattern and propose structures for the major fragment ions.
- Compare the obtained spectrum with spectral databases for confirmation, if available.[8][9]

Conclusion

The predicted NMR and mass spectral data presented in this application note provide a solid foundation for the spectroscopic characterization of **2-(Cyclopropylmethoxy)pyrimidine**. The detailed protocols for data acquisition are designed to guide researchers in obtaining high-quality, reliable data for their own samples. By combining the predictive information with robust experimental methodology, researchers and drug development professionals can confidently elucidate and confirm the structure of this and related compounds, ensuring the integrity of their scientific endeavors.

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